molecular formula C27H17ClN2O2 B11688386 (E)-6-chloro-4-phenyl-3-(3-(quinolin-7-yl)acryloyl)quinolin-2(1H)-one

(E)-6-chloro-4-phenyl-3-(3-(quinolin-7-yl)acryloyl)quinolin-2(1H)-one

Cat. No.: B11688386
M. Wt: 436.9 g/mol
InChI Key: ZNIJKFJWEBVTNH-UKTHLTGXSA-N
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Description

6-CHLORO-4-PHENYL-3-[(2E)-3-(QUINOLIN-7-YL)PROP-2-ENOYL]-1,2-DIHYDROQUINOLIN-2-ONE is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-CHLORO-4-PHENYL-3-[(2E)-3-(QUINOLIN-7-YL)PROP-2-ENOYL]-1,2-DIHYDROQUINOLIN-2-ONE typically involves multi-step organic reactions. One common method includes the condensation of 6-chloro-4-phenylquinolin-2-one with 3-(quinolin-7-yl)prop-2-enoyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine in an inert solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

6-CHLORO-4-PHENYL-3-[(2E)-3-(QUINOLIN-7-YL)PROP-2-ENOYL]-1,2-DIHYDROQUINOLIN-2-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydroquinoline derivatives.

    Substitution: Halogen substitution reactions can occur at the chloro group, leading to the formation of different substituted quinoline derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different biological activities.

Scientific Research Applications

6-CHLORO-4-PHENYL-3-[(2E)-3-(QUINOLIN-7-YL)PROP-2-ENOYL]-1,2-DIHYDROQUINOLIN-2-ONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and antiviral activities.

    Industry: Utilized in the development of dyes, catalysts, and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-CHLORO-4-PHENYL-3-[(2E)-3-(QUINOLIN-7-YL)PROP-2-ENOYL]-1,2-DIHYDROQUINOLIN-2-ONE involves its interaction with various molecular targets. The compound can inhibit enzymes such as DNA gyrase and topoisomerase, leading to the disruption of DNA synthesis and cell division. Additionally, it can interact with cellular receptors and signaling pathways, modulating inflammatory and immune responses.

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-4-phenylquinolin-2-one: A precursor in the synthesis of the target compound.

    3-(Quinolin-7-yl)prop-2-enoyl chloride: Another precursor used in the synthesis.

    Quinoline N-oxide derivatives: Products of oxidation reactions.

Uniqueness

6-CHLORO-4-PHENYL-3-[(2E)-3-(QUINOLIN-7-YL)PROP-2-ENOYL]-1,2-DIHYDROQUINOLIN-2-ONE is unique due to its specific structural features, which confer distinct biological activities. Its combination of a quinoline core with a prop-2-enoyl group enhances its potential as a versatile compound in various scientific applications.

Properties

Molecular Formula

C27H17ClN2O2

Molecular Weight

436.9 g/mol

IUPAC Name

6-chloro-4-phenyl-3-[(E)-3-quinolin-7-ylprop-2-enoyl]-1H-quinolin-2-one

InChI

InChI=1S/C27H17ClN2O2/c28-20-11-12-22-21(16-20)25(19-5-2-1-3-6-19)26(27(32)30-22)24(31)13-9-17-8-10-18-7-4-14-29-23(18)15-17/h1-16H,(H,30,32)/b13-9+

InChI Key

ZNIJKFJWEBVTNH-UKTHLTGXSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=C(C(=O)NC3=C2C=C(C=C3)Cl)C(=O)/C=C/C4=CC5=C(C=CC=N5)C=C4

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)NC3=C2C=C(C=C3)Cl)C(=O)C=CC4=CC5=C(C=CC=N5)C=C4

Origin of Product

United States

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